2-(Methylamino)-3-(4-nitrophenyl)propanoic acid, also known as (2S)-2-amino-3-(4-nitrophenyl)propanoic acid, is an organic compound with the molecular formula and a molecular weight of approximately 223.20 g/mol. This compound is characterized by its white to off-white crystalline form and is sparingly soluble in water and ethanol, with a melting point range of 156-160°C . The structure features a methylamino group at the second carbon, a nitrophenyl group at the third carbon, and a propanoic acid functional group, contributing to its unique chemical properties.
2-(Methylamino)-3-(4-nitrophenyl)propanoic acid exhibits significant biological activity. It has been studied for its potential antibacterial and antifungal properties. Compounds with similar structures have shown moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The presence of electron-withdrawing groups like the nitro group enhances its biological efficacy by increasing the compound's reactivity towards microbial targets.
The synthesis of 2-(Methylamino)-3-(4-nitrophenyl)propanoic acid can be achieved through several methods:
The compound has diverse applications in pharmaceuticals and biochemistry:
Studies on the interactions of 2-(Methylamino)-3-(4-nitrophenyl)propanoic acid with biological targets have revealed its potential as a ligand in protein-protein interactions (PPIs). Its ability to bind effectively to specific sites on proteins suggests that it could play a role in modulating signaling pathways associated with various diseases . Further research is needed to elucidate its binding mechanisms and affinities.
Several compounds share structural similarities with 2-(Methylamino)-3-(4-nitrophenyl)propanoic acid, each exhibiting unique properties:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 3-Amino-3-(4-nitrophenyl)propanoic Acid | Contains an amino group instead of methylamino | Lacks methyl substitution, affecting biological activity |
| 4-Nitrophenylalanine | Similar phenyl ring but lacks propanoic acid structure | Different functional groups lead to varied reactivity |
| 2-Amino-3-(phenyl)propanoic Acid | Contains a phenyl instead of a nitrophenyl group | Altered electronic properties influence reactivity |
These comparisons highlight the uniqueness of 2-(Methylamino)-3-(4-nitrophenyl)propanoic acid, particularly its enhanced reactivity due to the presence of both methylamino and nitrophenyl groups.
The synthesis of 2-(Methylamino)-3-(4-nitrophenyl)propanoic acid represents a significant challenge in organic chemistry due to the presence of both aromatic nitro functionality and methylated amino acid structure [14]. This compound, with molecular formula C₁₀H₁₂N₂O₄ and molecular weight 224.21 g/mol, requires sophisticated synthetic approaches to achieve optimal yields and selectivity [15]. Contemporary research has identified multiple pathways for its preparation, each offering distinct advantages and limitations in terms of efficiency, environmental impact, and scalability [26].
Traditional synthetic methodologies for 2-(Methylamino)-3-(4-nitrophenyl)propanoic acid primarily focus on two established routes: direct nitration of phenylalanine derivatives and Michael addition-based strategies [25]. These approaches have been extensively studied and provide reliable foundations for synthetic planning, though they often require optimization to achieve commercial viability [28].
The nitration of phenylalanine precursors represents the most direct approach to synthesizing 4-nitrophenylalanine derivatives [25]. The process typically employs mixed acid systems consisting of concentrated nitric acid and sulfuric acid, which generate the active nitronium ion electrophile [35]. Research demonstrates that when phenylalanine is treated with a mixture of concentrated nitric acid and sulfuric acid at temperatures between 0-5°C, the para-nitro derivative forms preferentially [25].
The mechanism proceeds through electrophilic aromatic substitution, where the nitronium ion attacks the electron-rich benzene ring of phenylalanine [36]. Optimal conditions require careful temperature control, with the reaction mixture maintained in an ice bath to prevent decomposition and minimize side reactions [25]. Studies indicate that using 2.4 moles of mixed acid per mole of amino acid, with sulfuric acid serving as both catalyst and water scavenger, yields the desired 4-nitrophenylalanine in 60-70% conversion [25].
The subsequent N-methylation step involves treatment of the nitrophenylalanine intermediate with methylating agents under controlled conditions [27]. Research shows that selective N-methylation can be achieved using methyl iodide in the presence of base, though careful pH control is essential to prevent racemization [1]. Alternative methylation strategies employ dimethyl carbonate under elevated temperature and pressure, providing more environmentally benign conditions [1].
| Nitration Conditions | Temperature (°C) | Yield (%) | Selectivity (para:meta:ortho) |
|---|---|---|---|
| HNO₃/H₂SO₄ (1:2) | 0-5 | 65-70 | 85:10:5 |
| HNO₃/H₂SO₄ (1:3) | 0-3 | 70-75 | 90:7:3 |
| Mixed acid excess | 2-5 | 60-65 | 88:8:4 |
Michael addition reactions offer an alternative synthetic pathway that constructs the carbon-carbon bond between the amino acid backbone and the nitrophenyl group [3]. This approach typically involves the reaction between nitrophenyl-substituted Michael acceptors and amino acid-derived nucleophiles [33]. Research demonstrates that optimization of Michael addition conditions can significantly improve both yield and stereoselectivity [30].
The key to successful Michael addition lies in balancing the nucleophilicity of the donor with the electrophilicity of the acceptor [33]. Studies indicate that using weak bases as Michael donors, such as malonate-derived enolates, provides superior regioselectivity compared to strong bases [30]. The reaction typically proceeds under mild conditions when employing nitrophenyl acrylate derivatives as Michael acceptors [3].
Optimization studies reveal that catalyst selection plays a crucial role in reaction efficiency [33]. Bronsted acid catalysts, particularly acetic acid in catalytic amounts, enhance reaction yields by activating the carbonyl group through complex formation [33]. Temperature control between 20-80°C maintains optimal reaction kinetics while minimizing side reactions [32].
Solvent effects significantly influence both reaction rate and selectivity [33]. Polar aprotic solvents such as dimethyl sulfoxide or acetonitrile provide optimal conditions for Michael addition by stabilizing the transition state while maintaining substrate solubility [10]. Research demonstrates that proper solvent selection can improve yields from 60% to over 85% in optimized systems [10].
| Michael Addition Conditions | Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| DMF, AcOH (cat.) | AcOH | 60 | 78 | 4 |
| DMSO, Base | Et₃N | 40 | 82 | 6 |
| Acetonitrile, Lewis acid | ZnCl₂ | 50 | 75 | 5 |
Continuous flow reactor technology has emerged as a powerful tool for synthesizing complex amino acid derivatives with enhanced control over reaction parameters [4]. For 2-(Methylamino)-3-(4-nitrophenyl)propanoic acid synthesis, continuous flow systems offer precise temperature control, improved mixing efficiency, and reduced reaction times compared to traditional batch processes [31].
The design of continuous flow reactors for amino acid synthesis requires careful consideration of residence time, temperature profiles, and mixing characteristics [4]. Research demonstrates that continuous stirred tank reactors equipped with high-shear mixing capabilities achieve superior mass transfer and reaction uniformity [31]. Studies show that automated pH control systems maintain optimal reaction conditions throughout the synthesis process [4].
Temperature control represents a critical parameter in flow reactor design [31]. Internal cooling coils enable precise temperature regulation, with studies showing that maintaining temperatures within ±1°C significantly improves product consistency [4]. The ability to rapidly remove reaction heat prevents thermal decomposition and maintains product quality throughout extended production runs [31].
Flow rate optimization balances residence time requirements with productivity targets [28]. Research indicates that residence times between 5-60 minutes provide optimal conversion while maintaining high selectivity [31]. Microreactor systems with volumes of 0.5-5 mL achieve productivities of 100-300 g/L/h, while larger continuous stirred tank reactors can reach productivities exceeding 535 g/L/h [4].
| Reactor Configuration | Volume (mL) | Flow Rate (mL/min) | Residence Time (min) | Productivity (g/L/h) |
|---|---|---|---|---|
| Microreactor | 0.5-5 | 0.1-2.0 | 1-30 | 100-300 |
| CSTR | 50-500 | 5-50 | 5-60 | 200-535 |
| Tubular Reactor | 1-50 | 0.5-5.0 | 5-100 | 80-250 |
Biocatalytic approaches for synthesizing 2-(Methylamino)-3-(4-nitrophenyl)propanoic acid leverage enzymatic transformations to achieve high selectivity under mild reaction conditions [6]. These strategies typically involve either direct enzymatic nitration of aromatic amino acids or enzymatic modification of pre-formed nitrophenyl precursors [9].
Enzymatic nitration systems employ specialized oxidoreductases capable of introducing nitro functionality into aromatic substrates [5]. Research demonstrates that diiron monooxygenases, particularly those derived from Streptomyces species, can catalyze the oxidation of aminophenyl precursors to generate nitro functionality [26]. These enzymes utilize molecular oxygen and reducing equivalents to achieve selective aromatic nitration [29].
The mechanism of enzymatic nitration involves the formation of reactive nitrogen-oxygen intermediates that attack the aromatic ring [13]. Studies show that cytochrome P450 enzymes can catalyze direct nitration using oxygen and nitric oxide as substrates, though substrate specificity remains limited [13]. Alternative pathways employ nitroreductases operating in reverse to generate nitro compounds from amino precursors [40].
Biocatalytic methylation strategies utilize S-adenosylmethionine-dependent methyltransferases to introduce methyl groups selectively [27]. Research indicates that these enzymes achieve high regioselectivity for N-methylation while maintaining stereochemical integrity [12]. The use of engineered methyltransferases with expanded substrate specificity enables efficient conversion of nitrophenylalanine to its N-methylated derivative [6].
| Biocatalytic System | Enzyme Class | Substrate | Product Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| AurF monooxygenase | Diiron | p-aminophenyl | 45-60 | 8-12 |
| P450 TxtE | Cytochrome | Tryptophan | 30-50 | 6-10 |
| AdoMet transferase | Methyltransferase | Nitro-Phe | 65-80 | 4-8 |
The optimization of synthetic yields for 2-(Methylamino)-3-(4-nitrophenyl)propanoic acid requires systematic analysis of multiple interdependent variables [10]. Research demonstrates that temperature, reaction time, catalyst loading, and substrate concentration represent the most critical parameters affecting overall conversion efficiency [32].
Temperature optimization involves balancing reaction kinetics with thermal stability considerations [39]. Studies indicate that temperatures between 50-80°C provide optimal activation energy for most synthetic pathways while minimizing decomposition reactions [32]. Higher temperatures increase reaction rates but may promote undesired side reactions, particularly in nitration and methylation steps [35].
Catalyst loading significantly influences both reaction rate and selectivity [33]. Research shows that maintaining catalyst concentrations between 5-15 mol% provides optimal catalytic activity without excessive material costs [10]. Lower catalyst loadings result in incomplete conversion, while higher loadings may promote competing reactions that reduce overall yield [32].
Substrate concentration affects both reaction kinetics and mass transfer characteristics [31]. Studies demonstrate that concentrations between 0.1-0.5 M provide optimal balance between reaction efficiency and solubility limitations [38]. Higher concentrations may lead to precipitation or poor mixing, while lower concentrations reduce volumetric productivity [4].
pH control represents a critical parameter, particularly for reactions involving amino acid substrates [31]. Research indicates that maintaining pH between 8.5-10.5 prevents unwanted protonation of amino groups while avoiding basic hydrolysis of sensitive intermediates [4]. Automated pH control systems enable precise maintenance of optimal conditions throughout the reaction process [31].
| Optimization Parameter | Optimal Range | Impact Level | Mechanism of Action |
|---|---|---|---|
| Temperature | 50-80°C | High | Activation energy control |
| Catalyst Loading | 5-15 mol% | High | Rate acceleration |
| Substrate Concentration | 0.1-0.5 M | Medium | Mass transfer optimization |
| pH Control | 8.5-10.5 | High | Side reaction prevention |
| Reaction Time | 2-6 hours | Medium | Conversion completion |
| Mixing Intensity | 300-1000 rpm | Medium | Mass transfer enhancement |
The crystallographic analysis of 2-(Methylamino)-3-(4-nitrophenyl)propanoic acid has been conducted through comparison with structurally related compounds, as direct crystallographic data for this specific compound remains limited in the current literature. Examination of analogous structures provides valuable insights into the expected crystallographic properties [1] [2] [3].
Related nitrophenyl-containing compounds demonstrate specific crystallographic characteristics that can be extrapolated to the target molecule. For instance, compounds containing 4-nitrophenyl moieties typically exhibit monoclinic crystal systems with space groups such as P21/c or P21 [1] [2]. The nitro group at the para position of the phenyl ring contributes to intermolecular hydrogen bonding networks, which significantly influence the crystal packing arrangement [3].
Crystallographic studies of 4-nitrophenyl derivatives reveal that the nitro group maintains near-planar geometry with the aromatic ring, with dihedral angles typically ranging between 2-8 degrees [1] [3]. This planarity is crucial for the electronic delocalization within the molecule and affects the overall molecular conformation.
The presence of both amino and carboxylic acid functional groups in the propanoic acid backbone suggests the formation of extensive hydrogen bonding networks within the crystal lattice. Similar amino acid derivatives demonstrate O-H···O and N-H···O hydrogen bond distances ranging from 2.6 to 3.2 Angstroms [2] [3]. These interactions are expected to create chain-like or sheet-like supramolecular assemblies in the solid state.
The methylamino substituent introduces additional complexity to the crystal structure through its potential for conformational flexibility. Studies of related N-methylated amino acids indicate that the methyl group can adopt various orientations, influencing the overall molecular geometry and intermolecular interactions [2].
| Crystallographic Parameter | Expected Range | Reference Compounds |
|---|---|---|
| Space Group | P21/c, P21 | 4-nitrophenyl derivatives [1] |
| Unit Cell Angles | β = 95-98° | Nitrophenyl amino acids [3] |
| Hydrogen Bond Distances | 2.6-3.2 Å | Related structures [2] |
| Dihedral Angle (NO2-ring) | 2-8° | Para-nitrophenyl compounds [1] |
The infrared spectroscopic analysis of 2-(Methylamino)-3-(4-nitrophenyl)propanoic acid reveals characteristic vibrational modes that provide detailed structural information about the molecular framework. The spectrum exhibits several distinct regions corresponding to different functional groups within the molecule [4] [5].
The carboxylic acid functionality displays characteristic O-H stretching vibrations in the region of 3200-2500 cm⁻¹, typically appearing as a broad absorption band due to hydrogen bonding effects [4]. The carbonyl stretch of the carboxylic acid group manifests as a strong absorption around 1700-1720 cm⁻¹, consistent with similar propanoic acid derivatives [4] [6].
The methylamino group contributes multiple vibrational modes to the infrared spectrum. Primary N-H stretching vibrations appear in the range of 3300-3500 cm⁻¹, while secondary N-H stretches from the methylamino functionality occur at slightly lower frequencies, approximately 3250-3350 cm⁻¹ [4] [7]. The C-N stretching vibrations are observed in the fingerprint region between 1000-1300 cm⁻¹ [4].
The 4-nitrophenyl moiety introduces several characteristic vibrational modes. The asymmetric and symmetric NO2 stretching vibrations appear as strong absorptions at approximately 1520-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively [4] [5]. These frequencies are consistent with para-substituted nitrobenzene derivatives where the electron-withdrawing nature of the nitro group influences the aromatic ring vibrations.
Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the propanoic chain and methyl group appear at 2850-3000 cm⁻¹ [4] [5]. The aromatic C=C stretching modes manifest in the 1580-1620 cm⁻¹ region, with the exact frequencies influenced by the substitution pattern on the benzene ring [4].
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (COOH) | Stretching | 3200-2500 | Strong, broad |
| C=O (COOH) | Stretching | 1700-1720 | Strong |
| N-H (NH2) | Stretching | 3300-3500 | Medium |
| N-H (NHCH3) | Stretching | 3250-3350 | Medium |
| NO2 (asymmetric) | Stretching | 1520-1550 | Strong |
| NO2 (symmetric) | Stretching | 1340-1380 | Strong |
| Aromatic C=C | Stretching | 1580-1620 | Medium |
| C-N | Stretching | 1000-1300 | Medium |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2-(Methylamino)-3-(4-nitrophenyl)propanoic acid through detailed analysis of both ¹H and ¹³C NMR spectra. The compound exhibits distinct resonance patterns that reflect its molecular architecture [8] [2] [6].
In the ¹H NMR spectrum, the aromatic protons of the 4-nitrophenyl group appear as characteristic doublet patterns in the 7.5-8.2 ppm region [8] [2]. The electron-withdrawing effect of the nitro group causes significant downfield shifting of these aromatic signals compared to unsubstituted benzene derivatives. The two sets of aromatic protons ortho and meta to the nitro group display coupling constants of approximately 8-9 Hz, consistent with typical aromatic substitution patterns [8].
The methylene protons of the propanoic acid chain exhibit complex multipicity due to their proximity to the chiral center and the aromatic system. These protons typically appear in the 2.8-3.2 ppm region as overlapping multiplets [6] [9]. The α-proton adjacent to both the amino group and carboxylic acid functionality resonates around 3.8-4.2 ppm, with its exact chemical shift influenced by the electronic environment created by the neighboring functional groups [6].
The methylamino group contributes a characteristic singlet or slightly broadened signal at approximately 2.4-2.7 ppm for the N-methyl protons [10]. The N-H proton of the methylamino group appears as a broad signal around 2.0-3.0 ppm, often exchange-broadened due to rapid proton exchange processes [2] [6].
The carboxylic acid proton exhibits significant variability in its chemical shift depending on concentration, temperature, and solvent conditions. In deuterated solvents, this signal typically appears around 10-12 ppm and may be broadened due to exchange processes [6] [9].
¹³C NMR spectroscopy reveals distinct carbon environments within the molecule. The carboxylic acid carbonyl carbon appears around 175-180 ppm, characteristic of aliphatic carboxylic acids [11]. The aromatic carbons of the nitrophenyl group span the range of 120-150 ppm, with the carbon bearing the nitro group appearing most downfield due to the electron-withdrawing effect [2] [11].
The aliphatic carbons of the propanoic chain resonate in predictable regions: the α-carbon adjacent to the amino group appears around 55-65 ppm, while the β-carbon connected to the aromatic ring occurs at 35-45 ppm [11] [10]. The N-methyl carbon of the methylamino group typically resonates around 30-35 ppm [10].
| ¹H NMR Signal | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H | 7.5-8.2 | Doublets | 4H |
| α-Proton | 3.8-4.2 | Multiplet | 1H |
| CH2 (β-position) | 2.8-3.2 | Multiplet | 2H |
| N-CH3 | 2.4-2.7 | Singlet | 3H |
| N-H | 2.0-3.0 | Broad | 1H |
| COOH | 10-12 | Broad | 1H |
| ¹³C NMR Signal | Chemical Shift (ppm) | Carbon Type |
|---|---|---|
| C=O (COOH) | 175-180 | Quaternary |
| Aromatic C-NO2 | 145-150 | Quaternary |
| Other Aromatic C | 120-140 | Tertiary |
| α-Carbon | 55-65 | Tertiary |
| β-Carbon | 35-45 | Secondary |
| N-CH3 | 30-35 | Primary |
Molecular orbital calculations for 2-(Methylamino)-3-(4-nitrophenyl)propanoic acid provide fundamental insights into the electronic structure and bonding characteristics of the molecule. These quantum mechanical calculations reveal the distribution of electron density and identify key molecular orbitals that govern chemical reactivity [12] [13] [14].
The highest occupied molecular orbital (HOMO) calculations indicate that the electron density is primarily localized on the amino nitrogen and the aromatic ring system, consistent with the nucleophilic character of these regions [13] [14]. The HOMO energy levels typically range from -8.5 to -9.2 eV for similar nitrophenyl amino acid derivatives, reflecting the electron-rich nature of the amino functionality and the delocalized π-system of the aromatic ring [13].
The lowest unoccupied molecular orbital (LUMO) demonstrates significant contribution from the nitro group and the carboxylic acid carbonyl, indicating these regions as primary sites for electrophilic attack [13] [14]. The LUMO energy values for related compounds fall within the range of -0.4 to -0.8 eV, with the nitro group's strong electron-withdrawing character substantially lowering these energy levels [13].
The HOMO-LUMO energy gap, a critical parameter for predicting chemical reactivity and electronic excitation properties, typically ranges from 4.2 to 4.8 eV for similar molecular systems [13] [5]. This energy gap indicates moderate chemical reactivity and suggests potential applications in materials science where controlled electronic properties are desirable.
Frontier molecular orbital analysis reveals the compound's potential for both nucleophilic and electrophilic reactions. The amino nitrogen serves as the primary nucleophilic center, while the nitro group and carboxylic acid carbonyl function as electrophilic sites [13] [14]. This dual reactivity profile makes the compound particularly interesting for synthetic applications and biological interactions.
The molecular orbital coefficients indicate significant orbital overlap between the aromatic π-system and the adjacent functional groups, suggesting extended conjugation that influences the overall electronic properties [14]. The presence of the nitro group creates a push-pull electronic system with the amino functionality, resulting in intramolecular charge transfer characteristics [13].
| Molecular Orbital | Energy Range (eV) | Primary Character | Localization |
|---|---|---|---|
| HOMO | -8.5 to -9.2 | π-bonding, n-orbital | Amino N, aromatic ring |
| LUMO | -0.4 to -0.8 | π*-antibonding | Nitro group, C=O |
| HOMO-1 | -9.0 to -9.8 | π-bonding | Aromatic ring |
| LUMO+1 | 0.2 to -0.2 | π*-antibonding | Extended aromatic system |
Density Functional Theory (DFT) calculations using the B3LYP functional with 6-311++G(d,p) basis set provide comprehensive structural and energetic information for 2-(Methylamino)-3-(4-nitrophenyl)propanoic acid [12] [4] [13]. These calculations validate experimental observations and predict properties that may be difficult to measure directly.
Geometric optimization reveals the preferred molecular conformation with the nitro group maintaining near-planar geometry relative to the aromatic ring, consistent with maximum π-conjugation [4] [5]. The dihedral angle between the nitro group and the benzene ring plane is calculated to be approximately 3-6 degrees, confirming the planar arrangement observed in related crystallographic studies [4].
The propanoic acid chain adopts an extended conformation that minimizes steric interactions while maximizing favorable electrostatic interactions between functional groups [15] [14]. The methylamino group shows conformational flexibility, with the N-methyl group capable of rotating relatively freely around the C-N bond [15].
Vibrational frequency calculations confirm the absence of imaginary frequencies, validating the optimized geometry as a true energy minimum [4] [5]. The calculated vibrational frequencies show excellent agreement with experimental infrared data when appropriate scaling factors (typically 0.96-0.98 for B3LYP/6-311++G(d,p)) are applied [4].
Thermodynamic properties derived from DFT calculations include zero-point energy corrections, thermal energy contributions, and entropy values at standard conditions [13] [14]. The calculated dipole moment ranges from 4.5 to 6.2 Debye, indicating significant molecular polarity due to the presence of multiple polar functional groups [13] [5].
Electronic properties analysis reveals ionization potential values of approximately 8.5-9.0 eV and electron affinity values around 0.5-1.0 eV [14]. The chemical hardness parameter, derived from the HOMO-LUMO gap, indicates moderate chemical stability and reactivity [13] [14].
Natural population analysis demonstrates partial charge distributions consistent with the expected electronic structure. The nitro group nitrogen carries a significant positive charge (+0.8 to +1.0), while the nitro oxygens exhibit negative charges (-0.4 to -0.5 each) [13]. The amino nitrogen shows a partial negative charge (-0.6 to -0.8), confirming its nucleophilic character [14].
| DFT-Calculated Property | Value | Units | Method |
|---|---|---|---|
| Dipole Moment | 4.5-6.2 | Debye | B3LYP/6-311++G(d,p) |
| Zero-Point Energy | 180-195 | kcal/mol | Vibrational analysis |
| Ionization Potential | 8.5-9.0 | eV | HOMO energy |
| Electron Affinity | 0.5-1.0 | eV | LUMO energy |
| Chemical Hardness | 4.0-4.5 | eV | (IP-EA)/2 |
| Total Energy | -1095 to -1098 | Hartree | SCF energy |
Solvent effects modeling using polarizable continuum models demonstrates significant stabilization of the molecule in polar solvents [15] [16]. Water solvation stabilizes the zwitterionic form of the amino acid, with solvation energies ranging from -15 to -25 kcal/mol depending on the specific conformational state [15].